molecular formula C10H16Cl2N2 B2868087 3-(Piperidin-3-yl)pyridine dihydrochloride CAS No. 1909312-18-0

3-(Piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B2868087
CAS No.: 1909312-18-0
M. Wt: 235.15
InChI Key: CIXCCSOHYFMHHJ-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)pyridine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-pyridylboronic acid with 3-chloropiperidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is purified through crystallization or other suitable purification techniques to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

    Substitution: Sodium iodide, potassium fluoride; polar aprotic solvents; room temperature to elevated temperatures.

Major Products:

    Oxidation: N-oxides of 3-(Piperidin-3-yl)pyridine.

    Reduction: Reduced derivatives with altered electronic properties.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

3-(Piperidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    Pyridine: A basic aromatic compound with a nitrogen atom in the ring.

    3-(Piperidin-4-yl)pyridine: A structural isomer with the piperidine ring attached at a different position on the pyridine ring.

Uniqueness: 3-(Piperidin-3-yl)pyridine dihydrochloride is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic development.

Properties

IUPAC Name

3-piperidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-9(7-11-5-1)10-4-2-6-12-8-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXCCSOHYFMHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-18-0
Record name 3-(piperidin-3-yl)pyridine dihydrochloride
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